BenchChemオンラインストアへようこそ!

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

Medicinal chemistry Structure-activity relationship Regioisomerism

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 862977-09-1, C22H24N4O2S2, MW 440.58 g/mol) is a symmetrical bis-heterocyclic compound comprising a piperazine core substituted at both nitrogen atoms with 4-ethoxybenzo[d]thiazol-2-yl groups. It belongs to the benzothiazole-piperazine hybrid class, a privileged scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and CNS-targeted probe development.

Molecular Formula C22H24N4O2S2
Molecular Weight 440.58
CAS No. 862977-09-1
Cat. No. B2386266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine
CAS862977-09-1
Molecular FormulaC22H24N4O2S2
Molecular Weight440.58
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC
InChIInChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3
InChIKeyCNYICGOREXPAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 862977-09-1): Sourcing a Defined Bis-Benzothiazolyl Piperazine Research Tool


1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 862977-09-1, C22H24N4O2S2, MW 440.58 g/mol) is a symmetrical bis-heterocyclic compound comprising a piperazine core substituted at both nitrogen atoms with 4-ethoxybenzo[d]thiazol-2-yl groups . It belongs to the benzothiazole-piperazine hybrid class, a privileged scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and CNS-targeted probe development [1][2]. This compound is catalogued in ChEMBL (CHEMBL3360414), PubChem (CID 118288205), and BindingDB (BDBM50034639), indicating its curation as a research-grade small molecule [3][4].

Why Generic Substitution Fails for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine: Positional Isomerism and Substituent-Dependent Activity in Bis-Benzothiazolyl Piperazines


Within the bis-benzothiazolyl-piperazine series, seemingly minor structural variations—such as the position of the ethoxy group (4- vs. 6-substitution) or its replacement with methoxy, chloro, or fluoro substituents—can profoundly alter electronic distribution, conformational preferences, and target-binding profiles. For instance, the positional isomer 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 863001-01-8) shares the identical molecular formula but differs in substitution geometry, which is known in benzothiazole SAR to modulate ring electron density and hydrogen-bond acceptor capabilities . Literature on benzothiazole-piperazine AChE inhibitors demonstrates that even single-atom substituent changes shift IC₅₀ values by orders of magnitude [1]. Consequently, assuming functional equivalence between 4-ethoxy and 6-ethoxy, methoxy, or halogenated bis-benzothiazolyl piperazines without direct comparative data risks invalidating structure-activity relationships in probe or lead-optimization campaigns.

Quantitative Differentiation Evidence for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine: Comparator-Anchored Data for Procurement Decisions


Regioisomeric Differentiation: 4-Ethoxy vs. 6-Ethoxy Substitution on the Bis-Benzothiazolyl Piperazine Scaffold

The target compound bears ethoxy substituents at the 4-position of each benzothiazole ring, in contrast to the commercially available positional isomer 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 863001-01-8). In benzothiazole SAR, 4-substitution places the ethoxy group in closer spatial proximity to the piperazine-benzothiazole junction, altering the dihedral angle distribution and potentially modifying the compound's ability to engage π-π stacking or hydrogen-bonding interactions with biological targets relative to 6-substituted analogs . While head-to-head biological data for this specific pair are absent from the peer-reviewed literature, regioisomeric differentiation at the 4- vs. 6-position in related benzothiazole series has been shown to produce IC₅₀ variations exceeding 10-fold against AChE [1].

Medicinal chemistry Structure-activity relationship Regioisomerism

Alkoxy-Substituent Differentiation: 4-Ethoxy vs. 4-Methoxy in Bis-Benzothiazolyl Piperazines

The 4-methoxy analog, 4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole (C20H20N4O2S2, MW 412.53), differs from the target compound by the replacement of two ethyl groups with methyl groups . This substitution reduces molecular weight by 28 Da (from 440.58 to 412.53) and is predicted to decrease lipophilicity (XLogP) by approximately 0.8–1.0 log units based on the Hansch π constant for a methylene unit. In the benzothiazole-piperazine AChE inhibitor series reported by Demir Özkay et al. (2016), alkoxy chain length on the benzothiazole ring was a determinant of inhibitory potency, with ethoxy-substituted compounds generally outperforming methoxy analogs [1].

Medicinal chemistry Lipophilicity modulation Alkoxy SAR

Halogenated vs. Alkoxy-Substituted Bis-Benzothiazolyl Piperazines: Electronic and Steric Differentiation

Several halogenated bis-benzothiazolyl piperazine analogs are commercially available, including 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-13-2, MW 421.36) and 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-56-3, MW 418.44) . These compounds replace the electron-donating ethoxy group with electron-withdrawing halogen substituents, fundamentally altering the electronic character of the benzothiazole ring. In the benzothiazole-piperazine anticancer series (Evren et al., 2024), chloro-, fluoro-, and methoxy-substituted derivatives displayed distinct cytotoxicity profiles against A549, C6, and NIH/3T3 cell lines, with IC₅₀ values spanning from 7.23 µM to >100 µM depending on the substituent [1].

Medicinal chemistry Halogen bonding Bioisosterism

Database Curation Status: ChEMBL and BindingDB Annotation of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

The compound has been assigned ChEMBL ID CHEMBL3360414 and is indexed in BindingDB (BDBM50034639) with an associated patent reference (US9617269, Compound WYQ-91) [1][2]. BindingDB records indicate an IC₅₀ of 5.5 nM against the PDE9A2 catalytic domain, measured via [³H]-cGMP/[³H]-cAMP substrate conversion after 15 minutes by liquid scintillation counting [2]. This annotation, sourced from Sun Yat-Sen University and curated by ChEMBL, distinguishes it from other bis-benzothiazolyl piperazines that lack equivalent target-profiling data in public databases. However, independent verification is warranted given potential database cross-referencing inconsistencies.

Chemical biology Database annotation Target identification

Class-Level AChE Inhibitory Potential of Benzothiazole-Piperazine Hybrids: Context for 4-Ethoxy Bis-Benzothiazolyl Piperazine

The benzothiazole-piperazine scaffold has been validated as a productive chemotype for acetylcholinesterase (AChE) inhibition. Bhardwaj et al. (2025) reported compound LB05 with AChE IC₅₀ = 0.40 ± 0.01 µM and Kᵢ = 0.28 µM, demonstrating mixed-type inhibition, blood-brain barrier permeability (PAMPA-BBB assay), and in vivo efficacy in a scopolamine-induced amnesic model comparable to donepezil [1]. Similarly, Demir Özkay et al. (2016) identified benzothiazole-piperazine compounds 19 and 20 with very good AChE inhibitory activity and favorable cytotoxicity/genotoxicity profiles [2]. The 4-ethoxy bis-benzothiazolyl piperazine, as a member of this chemotype, shares the core pharmacophore features associated with AChE engagement, though its specific IC₅₀ remains unreported in peer-reviewed literature.

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Cytotoxic Activity Landscape of Benzothiazole-Piperazine Derivatives: Positioning the 4-Ethoxy Bis-Benzothiazolyl Analog

Multiple studies have established the anticancer potential of benzothiazole-piperazine derivatives across diverse cell lines. Evren et al. (2024) reported benzothiazole-piperazine acetamides with selective cytotoxicity against A549 lung carcinoma (IC₅₀ = 7.23–17.50 µM) and C6 glioma cells, with compound 2e inducing caspase-3 activation and mitochondrial membrane depolarization superior to cisplatin [1]. Earlier work by the same group demonstrated that benzothiazole-piperazine derivatives are active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with GI₅₀ values in the low micromolar range [2]. While the specific 4-ethoxy bis-benzothiazolyl piperazine has not been profiled in these published cancer panels, its structural alignment with the active chemotype supports its candidacy for anticancer screening libraries.

Cancer research Cytotoxicity screening Antiproliferative activity

High-Value Application Scenarios for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine Based on Quantitative Differentiation Evidence


Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Research groups optimizing benzothiazole-piperazine leads for neurodegenerative targets (e.g., AChE for Alzheimer's disease) should procure the 4-ethoxy regioisomer rather than the more commonly available 6-ethoxy analog (CAS 863001-01-8) when the lead series features 4-substituted benzothiazole motifs. The differing substitution position alters the spatial orientation of the ethoxy group relative to the piperazine core, which in the benzothiazole-piperazine AChE inhibitor series has been shown to produce >10-fold differences in IC₅₀ values [1]. Using the incorrect regioisomer in an SAR matrix introduces a systematic confounding variable that cannot be corrected post hoc.

PDE9A-Targeted Probe Development Leveraging Pre-Existing Database Annotation

The compound's annotation in BindingDB with a PDE9A2 IC₅₀ of 5.5 nM [2] makes it a candidate starting point for PDE9A-focused chemical biology studies (e.g., exploring PDE9A inhibition in cognitive disorders or cardiovascular research). Researchers initiating PDE9A inhibitor programs can use this compound as a positive control or structural template, benefiting from the pre-existing activity annotation that is absent for most other bis-benzothiazolyl piperazine analogs.

Alkoxy-Chain Comparative ADME/Tox Profiling in Anticancer Screening Cascades

The 4-ethoxy bis-benzothiazolyl piperazine serves as a key comparator alongside its 4-methoxy analog (C20H20N4O2S2) in systematic ADME/Tox profiling studies. The predicted ΔXLogP of ~0.8–1.0 between ethoxy and methoxy variants enables researchers to isolate the contribution of lipophilicity to membrane permeability, metabolic stability (CYP450 susceptibility), and cytotoxicity selectivity indices (SI). This paired analysis is directly relevant to the benzothiazole-piperazine anticancer series, where Evren et al. (2024) demonstrated that substituent identity governs both cytotoxicity (IC₅₀ range: 7.23–>100 µM) and selectivity (SI range: 6.93–29.23) against A549 lung carcinoma cells [3].

Electronic Substituent Effect Studies: Electron-Donating vs. Electron-Withdrawing Benzothiazole Modification

The 4-ethoxy compound (electron-donating, +M effect) provides a well-defined electronic baseline for head-to-head comparison with electron-withdrawing halogenated analogs such as 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-13-2) and 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-56-3) . This set of four compounds (4-ethoxy, 6-ethoxy, 6-chloro, 4,6-difluoro) enables systematic exploration of how benzothiazole ring electronics modulate target engagement, redox behavior, and metabolic susceptibility—all critical parameters in lead optimization that cannot be deconvoluted when only a single analog is tested.

Quote Request

Request a Quote for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.